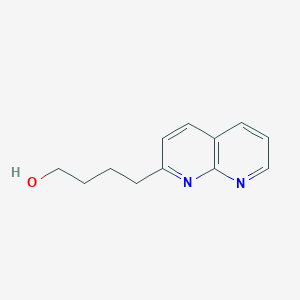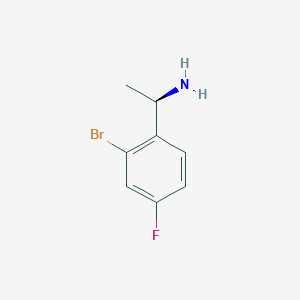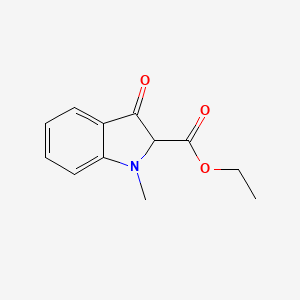
1H-Indole-2-carboxylic acid, 2,3-dihydro-1-methyl-3-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2-carboxylic acid, 2,3-dihydro-1-methyl-3-oxo-, ethyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is known for its unique structure, which includes an indole ring system fused with a carboxylic acid ester group. It is a colorless liquid with a distinctive odor and is soluble in various organic solvents such as ethanol and ethyl acetate .
Méthodes De Préparation
The synthesis of 1H-Indole-2-carboxylic acid, 2,3-dihydro-1-methyl-3-oxo-, ethyl ester typically involves organic synthesis reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The resulting product can then be esterified with ethanol to produce the ethyl ester derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1H-Indole-2-carboxylic acid, 2,3-dihydro-1-methyl-3-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Indole-2-carboxylic acid, 2,3-dihydro-1-methyl-3-oxo-, ethyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-2-carboxylic acid, 2,3-dihydro-1-methyl-3-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. For instance, they can inhibit enzymes like aldose reductase, which is involved in diabetic complications . The exact pathways depend on the specific biological context and the derivative .
Comparaison Avec Des Composés Similaires
1H-Indole-2-carboxylic acid, 2,3-dihydro-1-methyl-3-oxo-, ethyl ester can be compared with other indole derivatives such as:
1-Methylindole-3-carboxylic acid: Similar in structure but differs in the position and type of functional groups.
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbaldehyde: Used in the synthesis of various pharmaceuticals.
These comparisons highlight the unique properties and applications of this compound, particularly its versatility in chemical reactions and potential therapeutic uses.
Propriétés
Numéro CAS |
67271-33-4 |
|---|---|
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
ethyl 1-methyl-3-oxo-2H-indole-2-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(15)10-11(14)8-6-4-5-7-9(8)13(10)2/h4-7,10H,3H2,1-2H3 |
Clé InChI |
YFACHZGMTAKXKL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(=O)C2=CC=CC=C2N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride](/img/structure/B12962046.png)


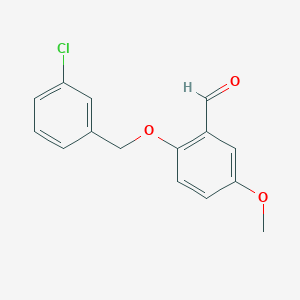

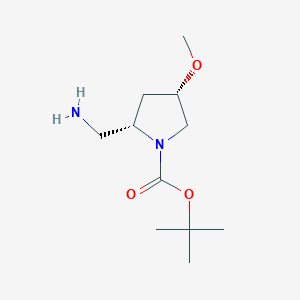
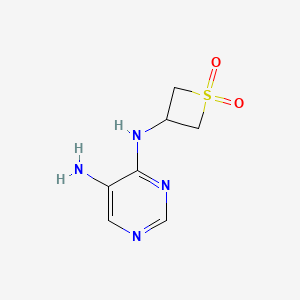
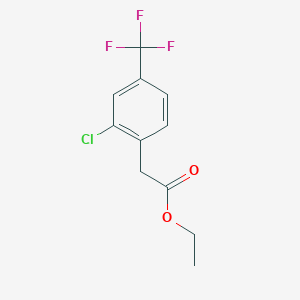
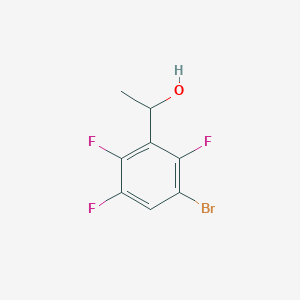
![1H-thieno[3,2-c]pyrazol-3-amine](/img/structure/B12962104.png)
